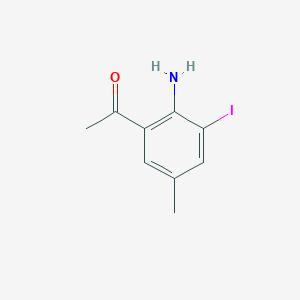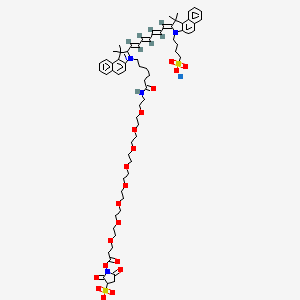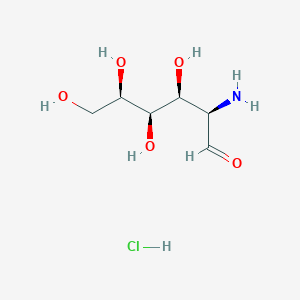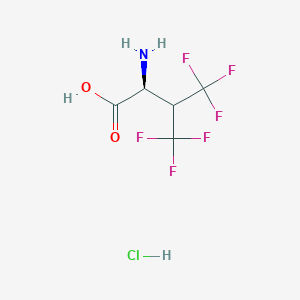
4,4,4,4',4',4'-Hexafluorovaline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,4,4’,4’,4’-Hexafluorovaline hydrochloride is a fluorinated amino acid derivative. It is known for its unique chemical properties, which include high stability and resistance to enzymatic degradation. This compound is often used in scientific research, particularly in the fields of medicinal chemistry and peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4,4’,4’,4’-Hexafluorovaline hydrochloride typically involves the introduction of fluorine atoms into the valine structure. One common method is the reaction of valine with hexafluoroacetone in the presence of a strong acid, such as hydrochloric acid. The reaction conditions usually require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 4,4,4,4’,4’,4’-Hexafluorovaline hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive fluorinating agents and to ensure the purity of the final product. Quality control measures are critical to ensure that the compound meets the required specifications for research and industrial applications.
化学反応の分析
Types of Reactions
4,4,4,4’,4’,4’-Hexafluorovaline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in peptide coupling reactions, forming bonds with other amino acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or lithium diisopropylamide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium
特性
分子式 |
C5H6ClF6NO2 |
|---|---|
分子量 |
261.55 g/mol |
IUPAC名 |
(2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C5H5F6NO2.ClH/c6-4(7,8)2(5(9,10)11)1(12)3(13)14;/h1-2H,12H2,(H,13,14);1H/t1-;/m0./s1 |
InChIキー |
ADFFMMBWQCMQKG-FPRLAITGSA-N |
異性体SMILES |
[C@H](C(C(F)(F)F)C(F)(F)F)(C(=O)O)N.Cl |
正規SMILES |
C(C(C(F)(F)F)C(F)(F)F)(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


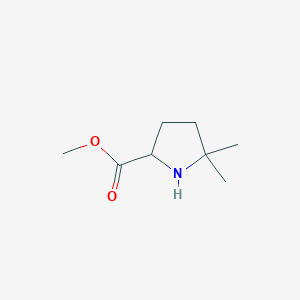
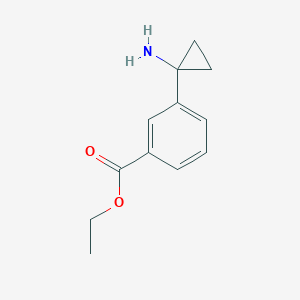
![1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)ethan-1-one](/img/structure/B12842530.png)

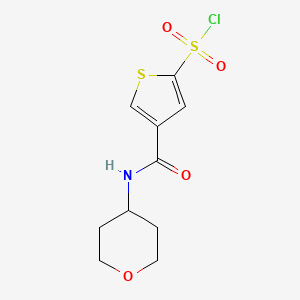
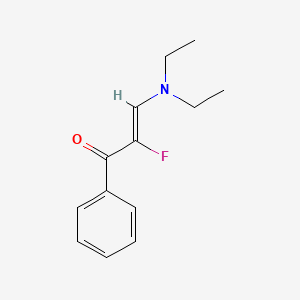

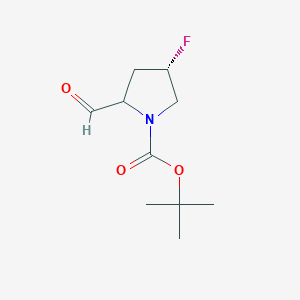
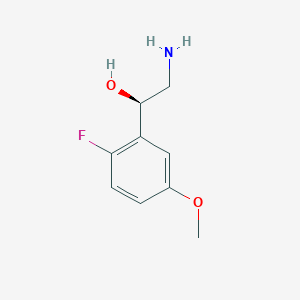
![(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)

